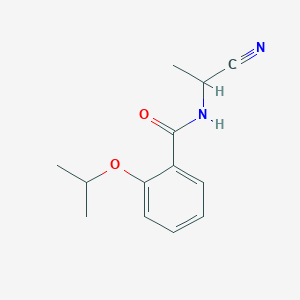

N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives can involve various chemical reactions, including the coupling of amines with acid chlorides or acids, as well as the introduction of different substituents to the benzamide core to achieve desired properties. For example, the synthesis of a tritiated photoaffinity analog of an influenza fusion inhibitor involved the coupling of a tritiated amine with acetyl 5-azidosalicylic acid chloride . Similarly, the synthesis of chiral N-hydroxybenzamides involved the generation of N-oxyl radicals from their precursors . These methods could potentially be adapted for the synthesis of "N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For instance, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . Similarly, the structure of N-Cyclohexyl-2-nitrobenzamide was characterized by X-ray diffraction analysis . These studies provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The reactivity of the nitro groups and their reduction to amines or hydroxylamines is a key feature of this compound's mechanism of action. This information can be useful when considering the reactivity of the cyano and alkoxy groups in "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of nitro, hydroxyl, or alkyl groups can significantly affect these properties. The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, with its N,O-bidentate directing group, is highlighted for its potential in metal-catalyzed C–H bond functionalization reactions . Understanding the properties of similar compounds can provide a basis for predicting the behavior of "this compound" in various chemical environments.

Applications De Recherche Scientifique

Biosensing and Analytical Applications

One significant application of N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide derivatives involves the development of high-sensitive biosensors. For instance, a study detailed the creation of a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of biological molecules. The modified electrode showcased potent electron mediating behavior, which is crucial for detecting specific analytes in complex biological samples, highlighting its utility in bioanalytical chemistry (Karimi-Maleh et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their antibacterial properties. A study synthesized and characterized potent inhibitors of the bacterial cell division protein FtsZ, demonstrating improved pharmaceutical properties. This research underscores the compound's relevance in developing new antibacterial agents with potential clinical applications (Haydon et al., 2010).

Chemical Synthesis and Catalysis

Chemical synthesis and catalysis also benefit from the applications of this compound derivatives. A study on Rhodium(III)-catalyzed chemodivergent annulations highlighted the utility of these compounds in organic synthesis, providing a pathway for creating complex molecules from simpler ones through C-H activation. This method's efficiency and versatility make it a valuable tool in synthetic organic chemistry (Xu et al., 2018).

Environmental Science

In environmental science, derivatives are used to study the photocatalytic degradation of pollutants. Research on the photodecomposition of certain benzamides using titanium dioxide-loaded adsorbents has shown that these compounds can enhance the rate of mineralization of pollutants, reducing the concentration of toxic intermediates in aqueous solutions. This finding is crucial for environmental remediation efforts, indicating the compound's potential for treating contaminated water and soil (Torimoto et al., 1996).

Propriétés

IUPAC Name |

N-(1-cyanoethyl)-2-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)17-12-7-5-4-6-11(12)13(16)15-10(3)8-14/h4-7,9-10H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGMAOPMOICHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC(C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)

![Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3017081.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)